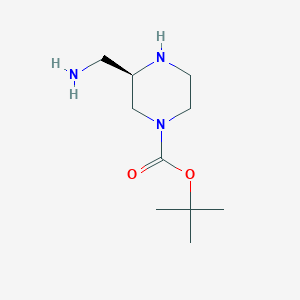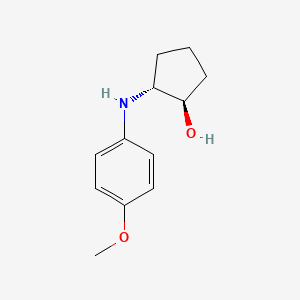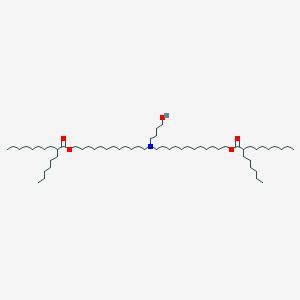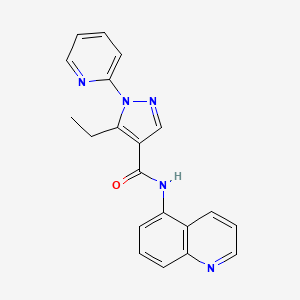
(R)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- 4-Amino-1-Boc-piperidine
Uniqueness
®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an aminomethyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
SYPBUUQIMIYTEN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366166.png)
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)

![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)

![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
